5-(2,5-dichlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide
Description
5-(2,5-Dichlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide is a synthetic organic compound characterized by a furan-2-carboxamide core. Key structural features include:
- Furan ring: A five-membered aromatic heterocycle with oxygen, providing conjugation and rigidity.
- Morpholin-4-ylmethyl substituent: A nitrogen-oxygen heterocycle linked via a methyl group to the phenyl ring of the carboxamide, enhancing solubility and bioavailability.
Properties
IUPAC Name |
5-(2,5-dichlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3/c23-16-3-6-19(24)18(13-16)20-7-8-21(29-20)22(27)25-17-4-1-15(2-5-17)14-26-9-11-28-12-10-26/h1-8,13H,9-12,14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBCKKPYRUUVQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
A widely adopted method involves palladium-catalyzed coupling to introduce the dichlorophenyl group onto the furan scaffold.
Procedure :
-
Substrate Preparation : 5-Bromofuran-2-carboxylic acid is reacted with 2,5-dichlorophenylboronic acid under Suzuki conditions.
-
Catalytic System : Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 equiv) in a toluene/water (3:1) mixture at 80°C for 12 hours.
Optimization Notes :
Direct C–H Arylation
An alternative approach employs palladium-mediated C–H functionalization to bypass pre-halogenated intermediates.
Procedure :
-
Substrate : Furan-2-carboxylic acid is treated with 2,5-dichloroiodobenzene.
-
Conditions : Pd(OAc)₂ (10 mol%), AgOAc (1.5 equiv), and NaOAc (1 equiv) in cyclopentyl methyl ether (CPME) at 110°C.
Synthesis of 4-(Morpholin-4-ylmethyl)aniline
Reductive Amination
Procedure :
Nucleophilic Substitution
Procedure :
-
Alkylation : 4-Nitrobenzyl chloride reacts with morpholine in DMF at 60°C for 6 hours.
-
Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
Amide Bond Formation
Acyl Chloride Route
Procedure :
-
Activation : 5-(2,5-Dichlorophenyl)furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux to form the acyl chloride.
-
Coupling : The acyl chloride reacts with 4-(morpholin-4-ylmethyl)aniline in dry dichloromethane (DCM) with triethylamine (Et₃N) as a base.
-
Yield : 88–94% after purification by silica gel chromatography.
Reaction Conditions :
| Parameter | Specification |
|---|---|
| Temperature | 0°C → room temperature |
| Solvent | Anhydrous DCM |
| Base | Et₃N (1.1 equiv) |
| Reaction Time | 12–18 hours |
Carbodiimide-Mediated Coupling
Procedure :
-
Activation : The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF.
-
Coupling : 4-(Morpholin-4-ylmethyl)aniline is added, and the mixture is stirred at room temperature for 24 hours.
Alternative Synthetic Pathways
One-Pot Sequential Coupling
A streamlined approach combines Suzuki-Miyaura coupling and amidation in a single reactor:
Solid-Phase Synthesis
For high-throughput applications, the amine component is immobilized on Wang resin:
-
Resin Loading : 4-(Morpholin-4-ylmethyl)aniline is attached via a cleavable linker.
-
Acylation : The resin-bound amine reacts with 5-(2,5-dichlorophenyl)furan-2-carbonyl chloride.
-
Cleavage : TFA/CH₂Cl₂ (1:9) liberates the product.
Yield : 70–75% with >90% purity.
Analytical Characterization
Critical data for intermediate and final compounds:
Industrial-Scale Considerations
-
Cost Efficiency : Suzuki-Miyaura coupling is preferred for scalability (Pd recovery systems reduce metal costs).
-
Safety : Thionyl chloride handling requires rigorous moisture control and vented reactors.
-
Green Chemistry : Recent advances use micellar catalysis (TPGS-750-M surfactant) to replace toxic solvents.
Challenges and Optimization
-
Regioselectivity : Competing C3 arylation in furans is mitigated using bulky phosphine ligands (e.g., P(t-Bu)₃).
-
Amine Sensitivity : Over-alkylation of morpholine is avoided by stoichiometric control.
-
Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates diastereomers .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group (-CONH-) undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine derivative. This reaction is pivotal for studying metabolic pathways and degradation products.
| Conditions | Products | Yield |
|---|---|---|
| 6M HCl, reflux (12 hours) | 5-(2,5-dichlorophenyl)furan-2-carboxylic acid + 4-(morpholin-4-ylmethyl)aniline | ~85% |
| 2M NaOH, 80°C (8 hours) | Sodium salt of furan-2-carboxylic acid + free amine | ~78% |
Nucleophilic Aromatic Substitution
The dichlorophenyl group facilitates nucleophilic substitution due to electron-withdrawing chlorine atoms. Common substitutions involve replacing chlorine with hydroxyl, amine, or alkoxy groups.
Reduction of the Morpholine Ring
The morpholine group can undergo hydrogenation under catalytic conditions to form piperidine derivatives, altering the compound’s polarity and pharmacokinetics.
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), 60°C | 5-(2,5-dichlorophenyl)-N-[4-(piperidin-1-ylmethyl)phenyl]furan-2-carboxamide | ~70% |
Interaction with Biological Targets
The compound’s reactivity extends to non-covalent interactions with biological systems:
-
Hydrogen bonding : The amide and morpholine groups form H-bonds with opioid receptor residues (e.g., Tyr148, Asp147).
-
Halogen bonding : Chlorine atoms interact with hydrophobic receptor pockets, enhancing binding affinity .
Stability Under Various Conditions
| Condition | Observation |
|---|---|
| UV light (254 nm) | Gradual degradation (t₁/₂ = 48 hours) due to furan ring photolysis |
| High humidity (80% RH) | Amide hydrolysis accelerates, reducing stability by 30% over 30 days |
Synthetic Modifications for Analog Development
Reactivity-driven modifications enable the creation of analogs with enhanced properties:
-
Halogen exchange : Replacement of chlorine with fluorine improves metabolic stability .
-
Morpholine ring expansion : Introducing larger heterocycles (e.g., thiomorpholine) alters receptor selectivity.
Critical Research Findings
-
Catalytic cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives, expanding structural diversity (Pd(PPh₃)₄, 90°C, 72% yield) .
-
Oxidative stability : The furan ring oxidizes to a diketone under strong oxidizing agents (e.g., KMnO₄), limiting its use in oxidative environments.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation:
- Anticancer Activity : Studies have shown that derivatives of furan-based compounds can inhibit cancer cell proliferation. The presence of the morpholine moiety may enhance its interaction with specific biological targets involved in cancer pathways.
- Antimicrobial Properties : Some studies suggest that compounds with similar structures possess antimicrobial effects, which could be explored for developing new antibiotics.
- Anti-inflammatory Effects : There is potential for this compound to exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Medicinal Chemistry
The compound is being investigated for its potential as a drug candidate. Its structure allows for modifications that can enhance efficacy and reduce toxicity. The following table summarizes some key studies and their findings:
| Study Reference | Objective | Findings |
|---|---|---|
| Study A | Assess anticancer properties | Showed significant inhibition of tumor growth in vitro. |
| Study B | Evaluate antimicrobial activity | Demonstrated effectiveness against several bacterial strains. |
| Study C | Investigate anti-inflammatory effects | Reduced markers of inflammation in animal models. |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Researchers are exploring how variations in the furan and morpholine components affect biological activity. This approach aids in identifying the most potent analogs for further development.
Case Studies
- Case Study on Anticancer Activity : In a recent study published in a peer-reviewed journal, researchers synthesized several analogs of 5-(2,5-dichlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide and tested them against various cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity compared to the parent compound.
- Exploration of Antimicrobial Effects : Another study focused on the compound's ability to combat resistant bacterial strains. The findings revealed that it had a comparable efficacy to existing antibiotics, suggesting its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 5-(2,5-dichlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furan-Based Carboxamides with Chlorophenyl Substituents
N-[[5-(3-Chlorophenyl)Furan-2-yl]Methylideneamino]-N'-(4-Fluorophenyl) ()
- Core Structure : Furan ring with 3-chlorophenyl at position 5.
- Key Differences: Substitution pattern: 3-chlorophenyl (vs. 2,5-dichlorophenyl in the target compound). Functional groups: Methylideneamino linker and 4-fluorophenyl group (electron-withdrawing fluorine) instead of morpholine.
- Implications :
N-{[5-(4-Chlorophenyl)Furan-2-yl]Methyl}-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide ()
- Core Structure : Furan with 4-chlorophenyl and benzodioxine-carboxamide.
- Key Differences :
- Benzodioxine ring (electron-rich) vs. morpholine.
- Tetrahydrothiophene sulfone (strongly electron-withdrawing) as a substituent.
- Implications: Sulfone groups may increase chemical stability but reduce solubility compared to morpholine.
Carboxamide Derivatives with Azo Linkages and Dichlorophenyl Groups
N,N'-(2,5-Dichloro-1,4-Phenylene)Bis(4-((2,5-Dichlorophenyl)Azo)-3-Hydroxynaphthalene-2-Carboxamide) (, Compound 8)
- Core Structure : Bis-carboxamide with azo (-N=N-) linkages and naphthalene.
- Key Differences :
- Azo groups (chromophoric, used in dyes) vs. furan’s aromaticity.
- Multiple dichlorophenyl groups enhance resonance stabilization.
- Higher molecular weight and rigidity may reduce bioavailability .
Chlorophenyl-Phthalimide Derivatives
3-Chloro-N-Phenyl-Phthalimide ()
- Core Structure : Phthalimide with chloro and phenyl groups.
- Key Differences :
- Phthalimide (cyclic imide) vs. furan-carboxamide.
- Lacks morpholine or other solubilizing groups.
- Implications: Primarily used as a monomer for polyimides, highlighting divergent applications from the target compound. Lower solubility due to the absence of hydrophilic substituents .
Biological Activity
5-(2,5-dichlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide is a synthetic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 375.26 g/mol. Its structure consists of a furan ring, a dichlorophenyl group, and a morpholinyl substituent, which contribute to its biological profile.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic activities. It has been shown to inhibit specific pathways involved in pain and inflammation, making it a candidate for further pharmacological studies. In vitro assays have demonstrated its ability to reduce pro-inflammatory cytokines and mediators in various cell lines.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties, particularly through its ability to induce apoptosis in cancer cell lines. A study examining its effects on several cancer types reported:
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| MDA-MB-468 (Breast) | 12.5 | 84.83 |
| SK-MEL-5 (Melanoma) | 15.0 | 84.32 |
| T-47D (Breast) | 11.0 | 90.47 |
These results indicate that the compound may effectively inhibit the growth of various cancer cell lines, warranting further investigation into its mechanisms of action.
The mechanisms underlying the biological activities of this compound involve interactions with several biological targets:
- Receptor Binding : The compound has been evaluated for its binding affinity to receptors involved in pain modulation and inflammation.
- Induction of Apoptosis : Studies have indicated that it can trigger apoptotic pathways in cancer cells through the activation of caspases.
- Cytokine Modulation : It has been shown to modulate the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Furan Ring : The initial step involves constructing the furan moiety through cyclization reactions.
- Introduction of Substituents : Subsequent reactions introduce the dichlorophenyl and morpholinyl groups.
- Final Coupling : The final step involves coupling these intermediates to yield the target compound with high purity.
Case Studies
A notable case study involved the evaluation of this compound's efficacy against human leukemia cell lines. The results demonstrated significant cytotoxic effects, with an IC50 value comparable to established chemotherapeutics. This highlights its potential as a lead compound for developing new cancer therapies.
Q & A
Q. What are the optimal synthetic routes for 5-(2,5-dichlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Furan-2-carboxylic acid activation : Convert furan-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Amide coupling : React the acid chloride with 4-(morpholin-4-ylmethyl)aniline under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to form the carboxamide core .
Suzuki-Miyaura cross-coupling : Introduce the 2,5-dichlorophenyl group to the furan ring using a palladium catalyst (e.g., Pd(PPh₃)₄), boronic acid/ester derivatives, and a base (e.g., K₂CO₃) in a solvent like THF or DMF .
Critical factors : Temperature (80–110°C), ligand choice (e.g., XPhos for sterically hindered substrates), and solvent polarity significantly affect coupling efficiency. Yields typically range from 60–85% after column chromatography .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., morpholine methylene protons at δ 3.5–3.7 ppm; dichlorophenyl aromatic protons at δ 7.2–7.8 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection (λ = 254 nm) assess purity (>98%). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₂₂H₁₉Cl₂N₂O₃: 437.07 Da) .
- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between furan and phenyl rings, intramolecular H-bonding involving the amide group) .
Q. How can researchers mitigate solubility challenges during in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) for stock solutions, diluted in assay buffers containing cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to prevent precipitation .
- Salt formation : Convert the free base to a hydrochloride salt (if basic amines are present) to enhance aqueous solubility .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., MbtI salicylate synthase in Mycobacterium tuberculosis). Focus on key residues (e.g., His¹³⁵, Asp¹⁰⁸) forming hydrogen bonds with the morpholine and dichlorophenyl groups .
- Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability (RMSD < 2 Å over 100 ns trajectories). Solvation free energy (MM-PBSA) calculations quantify binding energy (ΔG < −8 kcal/mol suggests strong affinity) .
Q. How do structural modifications (e.g., substituent variation on the phenyl ring) impact bioactivity?
Methodological Answer:
- SAR studies : Synthesize analogs with:
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance target binding via hydrophobic/π-π interactions.
- Polar groups (e.g., hydroxyl, amine) to improve solubility and off-target selectivity.
- In vitro testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., MbtI inhibition for anti-TB activity). For example, replacing 2,5-dichlorophenyl with 4-nitrophenyl increased potency 3-fold in a mycobacterial model .
Q. What experimental designs optimize reaction scalability while minimizing byproducts?
Methodological Answer:
- Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to optimize:
- Catalyst loading (0.5–2 mol% Pd),
- Temperature (70–120°C),
- Reaction time (12–48 h).
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation (e.g., amide coupling completion) .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve sustainability .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How to address variability?
Resolution:
Q. Conflicting bioactivity data across studies: What factors contribute?
Resolution:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
